molecular formula C20H16N2O2S2 B2375709 (E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007226-07-4

(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2375709
M. Wt: 380.48
InChI Key: SXLCLJMAHPWTNI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, possibly through a condensation reaction of an amine and a thioamide. The furan and thiophene rings could be introduced through a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The benzothiazole ring system is planar, which could lead to interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the amide group could allow for nucleophilic acyl substitution reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the amide group. It would likely be a solid at room temperature and have a relatively high melting point .

Scientific Research Applications

  • Fluorescent Probe for Cysteine Sensing

    • Application Summary : A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .
    • Method of Application : BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
    • Results : The limit of detection of the fluorescent assay was as low as 32.6 nM Cys. The fluorescence response of BT-AC to calf serum provided strong evidence of the practical applicability of this probe. This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .
  • Synthesis of O-GlcNAcase (OGA) Inhibitors

    • Application Summary : The present invention provides improved reaction schemes and novel reaction intermediates for the synthesis of molecules useful as O-GlcNAcase (OGA) inhibitors .
  • Antimicrobial Activity
    • Application Summary : Some new thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine have been synthesized and tested for their antimicrobial activity .

Future Directions

Future research on this compound could involve investigating its potential biological activity, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-14-5-2-8-17-19(14)21-20(26-17)22(13-15-6-3-11-24-15)18(23)10-9-16-7-4-12-25-16/h2-12H,13H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLCLJMAHPWTNI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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